molecular formula C8H18N2O6 B12335727 N-(2-aminoethyl)-2,3,4,5,6-pentahydroxyhexanamide

N-(2-aminoethyl)-2,3,4,5,6-pentahydroxyhexanamide

Cat. No.: B12335727
M. Wt: 238.24 g/mol
InChI Key: OTKYKZFJTYEDBX-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-D-gluconamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminoethyl group attached to a D-gluconamide backbone, making it a versatile molecule for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-D-gluconamide typically involves the reaction of D-gluconic acid with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Activation of D-gluconic acid: D-gluconic acid is first activated using a suitable reagent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

    Reaction with 2-aminoethylamine: The activated D-gluconic acid is then reacted with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of N-(2-Aminoethyl)-D-gluconamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-Aminoethyl)-D-gluconamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-D-gluconamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in N-(2-Aminoethyl)-D-gluconamide can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products depending on the nature of the electrophile used in the substitution reactions.

Scientific Research Applications

N-(2-Aminoethyl)-D-gluconamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: N-(2-Aminoethyl)-D-gluconamide is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-D-gluconamide involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group.

    N-(2-Aminoethyl)glycine: Contains a glycine backbone instead of a D-gluconamide backbone.

    N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring, making it structurally distinct.

Uniqueness

N-(2-Aminoethyl)-D-gluconamide is unique due to its D-gluconamide backbone, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H18N2O6

Molecular Weight

238.24 g/mol

IUPAC Name

N-(2-aminoethyl)-2,3,4,5,6-pentahydroxyhexanamide

InChI

InChI=1S/C8H18N2O6/c9-1-2-10-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,11-15H,1-3,9H2,(H,10,16)

InChI Key

OTKYKZFJTYEDBX-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(C(C(C(CO)O)O)O)O)N

Origin of Product

United States

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